
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated aromatic ring and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluoro-4-methoxyacetophenone with an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol . The product is then purified through recrystallization from a solvent mixture like ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position undergoes substitution due to activation by the electron-donating methoxy group at the 4-position. This reaction typically occurs under basic conditions with amines or thiols as nucleophiles.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
Anhydrous DMF, 80°C, 12 hrs | Piperidine | 2-Piperidino-4-methoxyphenyl derivative | |
Ethanol, reflux, 6 hrs | Benzylamine | 2-Benzylamino-4-methoxyphenyl derivative |
Mechanism : The methoxy group donates electron density via resonance, activating the ring for nucleophilic attack at the fluorine position. Fluoride acts as a leaving group, forming a Meisenheimer complex intermediate .
Reduction of the α-Keto Group
The 2-oxo group is reduced to a secondary alcohol using selective reducing agents.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
THF, 0°C, 2 hrs | NaBH₄ in MeOH | 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid | |
Anhydrous ether, reflux | LiAlH₄ | Over-reduction to diol (minor pathway) |
Selectivity : NaBH₄ preferentially reduces the keto group without affecting the carboxylic acid. LiAlH₄ may further reduce the acid to an alcohol .
Esterification of the Carboxylic Acid
The carboxylic acid forms esters via acid-catalyzed reactions with alcohols.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
H₂SO₄, reflux, 8 hrs | Ethanol | Ethyl 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoate | |
DCC, DMAP, RT, 24 hrs | Benzyl alcohol | Benzyl ester (85% yield) |
Catalysis : Direct acid catalysis (Fischer esterification) or coupling agents like DCC for sterically hindered alcohols.
Decarboxylation Reactions
Thermal or base-induced decarboxylation eliminates CO₂, forming a ketone.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
180°C, 30 mins | None (neat) | 2-Fluoro-4-methoxyacetophenone | |
NaOH (aq), 100°C, 1 hr | Acid workup | Same as above |
Mechanism : The α-keto group stabilizes the transition state, facilitating CO₂ release .
Condensation Reactions
The α-keto acid participates in Knoevenagel condensations with active methylene compounds.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
Piperidine, EtOH, reflux | Malononitrile | Cyanovinyl derivative | |
NH₄OAc, AcOH, 120°C | Acetylacetone | Cyclohexenone analog |
Role of Substituents : The electron-withdrawing fluorine enhances electrophilicity at the α-carbon, accelerating enolate formation.
Interaction with Organometallics
Grignard reagents add to the keto group, forming tertiary alcohols.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
THF, -78°C, 1 hr | MeMgBr | 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid |
Stereochemistry : Non-stereoselective addition due to planar sp²-hybridized α-carbon.
Comparative Reactivity Table
Functional Group | Reactivity Toward | Rate vs. Analogues* | Key Factor |
---|---|---|---|
2-Fluoro substituent | NAS | 5x faster than 3-Fluoro | Methoxy activation |
α-Keto group | Reduction | 2x slower than aliphatic | Resonance stabilization |
Carboxylic acid | Esterification | Comparable to benzoic acid | Steric hindrance minimal |
*Compared to 3-(4-methoxyphenyl)-2-oxopropanoic acid .
Mechanistic Insights
-
Electron Effects : The 4-methoxy group donates electrons via resonance, activating the ring for NAS at the 2-fluoro position.
-
Steric Considerations : The 2-fluoro and 4-methoxy groups create minimal steric hindrance, favoring reactions at the keto group.
-
Acid Strength : The α-keto acid (pKa ≈ 2.1) is stronger than typical carboxylic acids due to electron withdrawal by the ketone .
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid" are not available in the search results, here's what can be gathered from the provided information:
Scientific Research Applications
This compound, as well as its derivatives, are useful in a variety of scientific research applications .
Chemistry this compound can serve as a building block in the synthesis of more complex molecules.
Biology Due to its unique structural features, this compound can be investigated for its potential as a biochemical probe.
Medicine This compound can be explored for potential therapeutic properties, including anti-inflammatory and analgesic effects. Additionally, N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a compound containing a fluoro and methoxy group, has been investigated for the treatment of cancer .
Industry In industry, this compound can be utilized in the development of new materials and chemical processes.
Chemical Reactions
3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid, a compound structurally similar to this compound, can undergo several chemical reactions.
Oxidation The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is this compound.
Reduction The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. The major product of this reaction is 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanol.
Substitution The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Various substituted derivatives can be produced depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The fluorinated aromatic ring and keto group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Shares the fluorinated aromatic ring but differs in functional groups.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Similar structure but contains a chlorophenyl group instead of a keto group.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to its combination of a fluorinated aromatic ring and a keto group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Biological Activity
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorine atom and a methoxy group, suggest enhanced interactions with biological targets, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C10H11FO3 with a molecular weight of 198.19 g/mol. The presence of the fluorine and methoxy substituents enhances its lipophilicity and solubility, which are critical for bioavailability and efficacy in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom can influence the compound's binding affinity, while the methoxy group may enhance selectivity towards certain biological pathways. Preliminary studies suggest that this compound may modulate pathways involved in inflammation and metabolic regulation through interactions with peroxisome proliferator-activated receptors (PPARs) .
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as obesity and diabetes. The compound's inhibitory effects on specific enzymes are currently being investigated using techniques like molecular docking and surface plasmon resonance.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of compounds similar to this compound. These compounds demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus respectively . This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.
Case Studies
- Anti-inflammatory Activity : A study focusing on the anti-inflammatory properties of related compounds found that certain derivatives exhibited significant inhibition of inflammatory markers in vitro. This suggests that this compound may have similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. For example, derivatives showed potent antitumor activity against glioblastoma multiforme cells, indicating that structural modifications could enhance their efficacy against cancer .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
PBPYAKIFUUFOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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